molecular formula C28H34N2O2 B8547242 1-Diphenylmethyl-3-methyl-3-(3,4-dimethoxybenzyl)-4-methyl-piperazine CAS No. 59716-06-2

1-Diphenylmethyl-3-methyl-3-(3,4-dimethoxybenzyl)-4-methyl-piperazine

Cat. No. B8547242
CAS RN: 59716-06-2
M. Wt: 430.6 g/mol
InChI Key: HBIDWFPFQACMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Diphenylmethyl-3-methyl-3-(3,4-dimethoxybenzyl)-4-methyl-piperazine is a useful research compound. Its molecular formula is C28H34N2O2 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Diphenylmethyl-3-methyl-3-(3,4-dimethoxybenzyl)-4-methyl-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Diphenylmethyl-3-methyl-3-(3,4-dimethoxybenzyl)-4-methyl-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59716-06-2

Product Name

1-Diphenylmethyl-3-methyl-3-(3,4-dimethoxybenzyl)-4-methyl-piperazine

Molecular Formula

C28H34N2O2

Molecular Weight

430.6 g/mol

IUPAC Name

4-benzhydryl-2-[(3,4-dimethoxyphenyl)methyl]-1,2-dimethylpiperazine

InChI

InChI=1S/C28H34N2O2/c1-28(20-22-15-16-25(31-3)26(19-22)32-4)21-30(18-17-29(28)2)27(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,19,27H,17-18,20-21H2,1-4H3

InChI Key

HBIDWFPFQACMBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1C)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

14.5 g of 1-diphenylmethyl-3-methyl-3-(3,4-dimethoxybenzyl)-4-carbethoxy-piperazine (cf. Example 5) are dissolved in 170 ml of dry tetrahydrofuran and added dropwise, with stirring over a period of 2 hours, to a boiling suspension of 3.42 g of lithium aluminum hydride in 150 ml of dry tetrahydrofuran. The batch is kept at the boiling point for a further 2 hours. After careful addition of wter, the mixture is filtered and the filtrate evaporated. The remaining oil is further worked up as in Example 4. 12.4 g (82 percent of theory) of 1-diphenylmethyl-3-methyl-3-(3,4-dimethoxybenzyl)-4-methyl-piperazine are obtained in the form of the dihydrochloride. m.p. = 192° C. (ethanol).
Name
1-diphenylmethyl-3-methyl-3-(3,4-dimethoxybenzyl)-4-carbethoxy-piperazine
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

14.5 g of 1-diphenylmethyl-3-methyl-3-(3,4-dimethoxybenzyl)-4-carbethoxy-piperazine (cf. Example 5) are dissolved in 170 ml of dry tetrahydrofuran and added dropwise, with stirring over a period of two hours, to a boiling suspension of 3.42 g of lithium aluminum hydride in 150 ml of dry tetrahydrofuran. The batch is kept at the boiling point for a further 2 hours. After careful addition of water, the mixture is filtered and the filtrate evaporated. The remaining oil is further worked up as in Example 4. 12.4 g (82 percent of theory) of 1-diphenylmethyl-3-methyl-3-(3,4-dimethoxybenzyl)-4-methyl-piperazine are obtained in the form of the dihydrochloride. m.p. = 192° C. (ethanol).
Name
1-diphenylmethyl-3-methyl-3-(3,4-dimethoxybenzyl)-4-carbethoxy-piperazine
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.